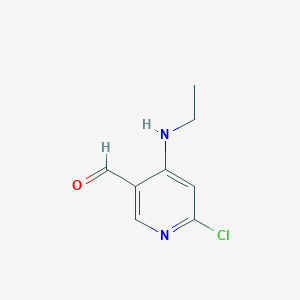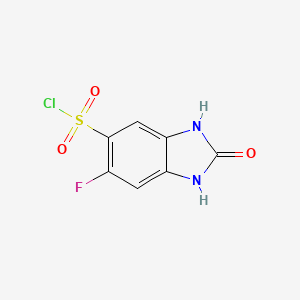
5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid, also known as 5-MPT-2-PY-1,3-TCA, is an organic compound used in a variety of synthetic processes. It is a heterocyclic compound derived from the cyclization of propargyl amine and thiophene-2-carboxylic acid. 5-MPT-2-PY-1,3-TCA has been used in the synthesis of a variety of compounds, such as β-lactams, β-lactones, and β-amino acids. It has also been used as a reagent in the synthesis of diaziridines, and in the synthesis of novel heterocyclic compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has highlighted the potential of thiazole and pyrrole derivatives in the synthesis of various heterocyclic compounds. Studies have shown the creation of novel heterocyclic structures, such as pyrrolo[1,2-a]pyrimidine-7-carboxylates, and pyrrolo[1,2-c]thiazoles, indicating their relevance in the development of complex molecular architectures with potential applications in pharmaceuticals and material science (Galenko et al., 2019).
Antibacterial and Antifungal Properties
A variety of thiazole and pyrrole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds like 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown inhibitory effects against bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as fungal strains like Penicillium expansum, indicating their potential as antimicrobial agents (Patel & Patel, 2015).
Advanced Chemical Transformations
Cycloaddition Reactions
Pyrrolo[1,2-c]thiazole derivatives have been shown to act as thiocarbonyl ylides in cycloaddition reactions, a process crucial for the synthesis of more complex chemical structures. These findings indicate the potential of thiazole and pyrrole derivatives in facilitating intricate chemical transformations, which can be pivotal in synthetic organic chemistry and drug development (Sutcliffe et al., 2000).
Intramolecular Dipolar Cycloaddition
Thiazole and pyrrole derivatives have been used in intramolecular dipolar cycloaddition reactions, leading to the formation of novel pyrrolo[1,2-c]thiazole derivatives. These reactions are significant in the construction of complex molecular structures, suggesting the utility of these derivatives in the synthesis of new compounds with potential applications in various fields, including pharmaceuticals (Pinho e Melo et al., 2002).
properties
IUPAC Name |
5-(2-methylpropyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)7-9-10(11(15)16)13-12(17-9)14-5-3-4-6-14/h3-6,8H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUYDDDKNNJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)N2C=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



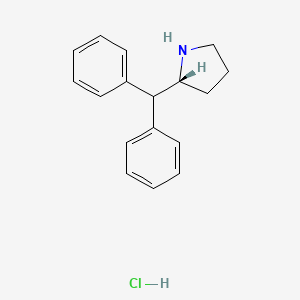

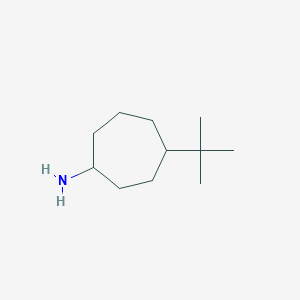

![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)

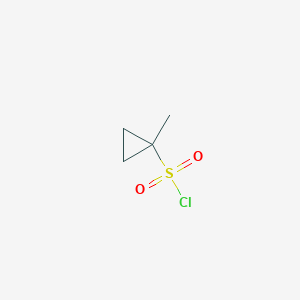
![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)

